![molecular formula C16H14O3 B1593977 Ethyl 2-benzoylbenzoate CAS No. 604-61-5](/img/structure/B1593977.png)
Ethyl 2-benzoylbenzoate
Overview
Description
Ethyl 2-benzoylbenzoate is a chemical compound with the molecular formula C16H14O3 . It is also known by other names such as 2-carboethoxybenzophenone, Ethyl o-benzoylbenzoate, and 2-benzoyl-benzoic acid ethyl ester .
Molecular Structure Analysis
The molecular weight of Ethyl 2-benzoylbenzoate is 254.28 g/mol . The InChI representation of its structure isInChI=1S/C16H14O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3
. The compound has a complexity of 318 . Physical And Chemical Properties Analysis
Ethyl 2-benzoylbenzoate has a density of 1.1±0.1 g/cm³ . Its boiling point is 365.6±15.0 °C at 760 mmHg . The compound has a molar refractivity of 72.5±0.3 cm³ . It has 3 hydrogen bond acceptors and 5 freely rotating bonds .Scientific Research Applications
Chromatographic Studies
Ethyl 2-benzoylbenzoate and related compounds have been studied extensively in chromatographic research. Bieganowska and Petruczynik (1995) explored the retention parameters of some isomeric 2-benzoylbenzoic acids using reversed-phase, high-performance thin-layer, and column chromatography. This research provides insight into molecular interactions in ion-pair systems involving compounds like ethyl 2-benzoylbenzoate, which are significant for understanding drug and biologically active substance interactions (Bieganowska & Petruczynik, 1995).
Synthesis and Anti-inflammatory Activity
Ethyl 2-benzoylbenzoate has also been utilized in the synthesis of various pharmacologically active compounds. For instance, Abignente et al. (1992) synthesized and evaluated the anti-inflammatory activity of imidazo[1,2-a]pyrazine derivatives using ethyl 2-benzoyl-2-bromoacetate. These compounds showed promising results in their anti-inflammatory properties, highlighting the potential pharmaceutical applications of ethyl 2-benzoylbenzoate derivatives (Abignente et al., 1992).
Structural Chemistry
In structural chemistry, studies have focused on the characteristics of ethyl 2-benzoylbenzoate and its analogs. For example, Martin and Valente (1998) determined the structures of two isomeric nitro 2-benzoylbenzoic acids, providing insights into their molecular structure and interactions, which are relevant to the understanding of ethyl 2-benzoylbenzoate's behavior in various chemical contexts (Martin & Valente, 1998).
Solvent Systems and Extraction
Research has also been conducted on the extraction and behavior of ethyl 2-benzoylbenzoate in different solvent systems. Ciszewska and Soczewiński (1975) investigated the chromatographic behavior of hydroxyl derivatives of 2-benzoylbenzoic acid in various solvent systems, which can be applied to understand the solvation and partitioning behavior of ethyl 2-benzoylbenzoate-related compounds (Ciszewska & Soczewiński, 1975).
properties
IUPAC Name |
ethyl 2-benzoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFVEFHQWJOKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278255 | |
Record name | Ethyl o-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzoylbenzoate | |
CAS RN |
604-61-5 | |
Record name | Ketonone E | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl o-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 2-BENZOYLBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.